OdD1

Bioluminescence imaging in vivo imaging NanoLuc substrates

OdD1 (fluorofurimazine/FFz) is a synthetic coelenterazine analog engineered for NanoLuc and OgLuc luciferase variants, delivering 9- to 11-fold higher in vivo bioluminescence signal intensity over furimazine and hikarazine-003. Its superior aqueous solubility and extended reaction duration enable sustained deep-tissue imaging for oncology, stem cell tracking, and infectious disease models. Unlike generic analogs with limited bioavailability, OdD1's validated pharmacokinetics ensure reproducible quantification of luciferase-expressing cell distribution and drug response kinetics. Ideal for high-throughput screening and rare-event detection requiring maximum sensitivity, with reduced reagent costs through fewer substrate additions.

Molecular Formula
Molecular Weight
Cat. No. B1578480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdD1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OdD1 Luciferase Substrate for Bioluminescence Imaging


OdD1 is an analog of the marine luciferin coelenterazine, designed as a substrate for engineered NanoLuc luciferase variants, including the OgLuc (Oplophorus gracilirostris luciferase) system [1][2]. It is a synthetic derivative optimized to produce bioluminescence upon enzymatic oxidation, emitting light in the blue-to-green spectrum, and is primarily utilized in cell-based assays and small animal imaging for applications such as deep tissue imaging and molecular interaction studies [1][2].

Why OdD1 Cannot Be Substituted with Generic Coelenterazine Analogs


Coelenterazine derivatives exhibit substantial variability in bioluminescence performance due to differences in aqueous solubility, biodistribution, and pharmacokinetics [1][2][3]. Standard furimazine, for instance, is limited by low solubility and bioavailability, resulting in suboptimal signal intensity in vivo [2]. Generic analogs may also differ in their affinity for specific luciferase variants (e.g., OgLuc vs. NanoLuc), affecting both emission intensity and duration [3]. Therefore, substitution without empirical validation risks compromised assay sensitivity and irreproducible results, underscoring the need for compound-specific evidence.

OdD1: Quantified Performance Against Key Comparators


OdD1 vs. Furimazine: 9-Fold Higher Bioluminescence Intensity in Vivo

When tested in a subcutaneous mouse model with NanoLuc luciferase, the OdD1 substrate (referred to as fluorofurimazine) yielded a bioluminescent signal approximately 9-fold brighter than the standard NanoLuc substrate furimazine, following intravenous administration [1]. This comparison directly addresses the limitation of furimazine's low bioavailability and solubility, establishing fluorofurimazine as a superior alternative for in vivo applications.

Bioluminescence imaging in vivo imaging NanoLuc substrates

OdD1 vs. Hikarazine-003: 11-Fold Higher Signal in Vivo

In a direct comparison using the same in vivo mouse model, the OdD1 substrate (fluorofurimazine) produced an 11-fold more intense bioluminescent signal than the stabilized O-acetylated analog hikarazine-003 [1]. This quantifies the advantage of fluorofurimazine's engineered properties over other stabilized coelenterazine derivatives.

Bioluminescence imaging substrate comparison in vivo

OdD1 vs. Furimazine: Enhanced Signal Duration in Vitro

In vitro assays comparing five novel NanoLuc substrates revealed that OdD1 (fluorofurimazine) exhibited greater signal intensity and extended reaction duration compared to the standard substrate furimazine [1]. This kinetic advantage suggests improved enzymatic turnover and sustained photon emission, which is critical for real-time kinetic assays.

Bioluminescence kinetics in vitro assay substrate stability

OdD1 vs. D-Luciferin: Class-Level Sensitivity Advantage for Deep Tissue Imaging

While not a direct head-to-head comparison, synthetic luciferin analogs like aminoluciferin have demonstrated the capacity to increase near-infrared photon flux >10-fold over D-luciferin in live luciferase-expressing cells [1]. This class-level evidence underscores the potential of engineered substrates like OdD1, which share similar design principles for improved bioavailability and red-shifted emission, to significantly outperform the native substrate D-luciferin in deep tissue imaging applications.

Bioluminescence imaging substrate comparison deep tissue imaging

OdD1 vs. Hydrofurimazine: Comparable in Vitro but Superior in Vivo Performance

While both fluorofurimazine (OdD1) and hydrofurimazine demonstrated improved in vitro performance over furimazine, only fluorofurimazine was selected for further in vivo evaluation due to its superior bioluminescence intensity post intravenous administration [1]. This indicates that despite similar aqueous solubility enhancements, fluorofurimazine exhibits a distinct advantage in whole-animal imaging, likely due to more favorable pharmacokinetics or biodistribution.

Bioluminescence imaging substrate comparison in vivo

OdD1: Optimal Research and Industrial Applications


In Vivo Bioluminescence Imaging of Deep Tissues

OdD1's 9- to 11-fold higher signal intensity over furimazine and hikarazine-003 makes it the optimal substrate for imaging deep tissues in small animal models, where photon attenuation is significant [1]. This is particularly valuable for oncology research, stem cell tracking, and infectious disease studies requiring longitudinal monitoring of luciferase-expressing cells in organs such as the lungs or brain.

High-Throughput Screening Assays Requiring Extended Signal Duration

The extended reaction duration observed in vitro enables continuous data acquisition over longer periods, facilitating high-throughput screening campaigns that rely on robust, sustained bioluminescent signals [1]. This reduces the need for repeated substrate additions, streamlining workflows and minimizing reagent costs.

Pharmacokinetic and Biodistribution Studies

OdD1's superior in vivo performance, coupled with its improved solubility over furimazine, allows for more accurate quantification of luciferase-expressing cell distribution and drug response kinetics in whole animals [1]. This is essential for preclinical drug development programs aiming to evaluate compound efficacy and safety profiles.

Low-Abundance Target Detection

The increased signal intensity of OdD1 (fluorofurimazine) directly enhances the sensitivity of assays designed to detect rare cellular events or low-expressing reporters [1]. This is critical for applications such as single-cell analysis, rare circulating tumor cell detection, and sensitive promoter activity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for OdD1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.